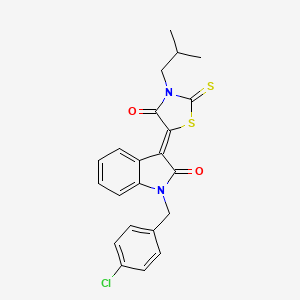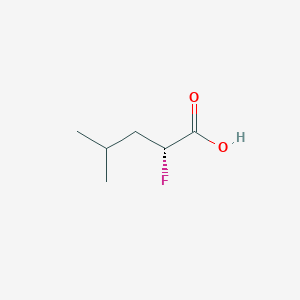![molecular formula C25H23ClN4OS B12040725 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 477332-64-2](/img/structure/B12040725.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-éthylphényl)acétamide est un composé organique complexe qui appartient à la classe des dérivés triazoliques. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, des groupes chlorophényl, méthylphényl et éthylphényl. Il présente un intérêt significatif dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-éthylphényl)acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l’hydrazine et des aldéhydes ou des cétones appropriés en conditions acides ou basiques.
Introduction des groupes chlorophényl et méthylphényl : Ces groupes sont introduits par des réactions de substitution aromatique électrophile, où le cycle triazole agit comme un nucléophile.
Fixation du groupe sulfanyl : Le groupe sulfanyl est introduit par une réaction de substitution nucléophile, souvent en utilisant des thiols ou des disulfures.
Formation de l’acétamide : La dernière étape implique la formation du groupe acétamide par une réaction d’amidation, généralement en utilisant de l’anhydride acétique ou du chlorure d’acétyle en présence d’une base.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, de conditions réactionnelles contrôlées (température, pression, pH) et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou les groupes aromatiques, conduisant potentiellement à la formation de dérivés dihydro ou tétrahydro.
Substitution : Les cycles aromatiques peuvent subir diverses réactions de substitution, telles que l’halogénation, la nitration ou l’alkylation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Les réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2), l’acide nitrique (HNO3) et les halogénoalcanes (R-X) sont utilisés dans des conditions appropriées (par exemple, acides de Lewis, chaleur).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe sulfanyl produirait des sulfoxydes ou des sulfones, tandis que la substitution sur les cycles aromatiques pourrait introduire divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est étudié pour son potentiel en tant que brique élémentaire dans la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent dans la synthèse organique.
Biologie
Biologiquement, les dérivés triazoliques sont connus pour leurs propriétés antimicrobiennes et antifongiques. Ce composé peut être étudié pour des activités similaires, servant potentiellement de composé de tête dans le développement de nouveaux produits pharmaceutiques.
Médecine
En médecine, le composé pourrait être exploré pour ses effets thérapeutiques potentiels. Les dérivés triazoliques ont été étudiés pour leurs activités anti-inflammatoires, anticancéreuses et antivirales, suggérant que ce composé pourrait présenter des propriétés similaires.
Industrie
Industriellement, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques. Sa structure unique peut conférer des propriétés souhaitables aux polymères ou à d’autres matériaux.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial and antifungal properties. This compound may be investigated for similar activities, potentially serving as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives have been studied for their anti-inflammatory, anticancer, and antiviral activities, suggesting that this compound might exhibit similar properties.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.
Mécanisme D'action
Le mécanisme par lequel le 2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-éthylphényl)acétamide exerce ses effets dépendrait de son application spécifique. Par exemple, s’il présente une activité antimicrobienne, il pourrait inhiber des enzymes clés ou perturber les membranes cellulaires des micro-organismes. S’il possède des propriétés anticancéreuses, il pourrait interférer avec la division cellulaire ou induire l’apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies exactes devraient être élucidées par des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophényl)acétamide
- 2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthoxy-5-méthylphényl)acétamide
- 2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-méthoxyphényl)acétamide
Unicité
L’unicité du 2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-éthylphényl)acétamide réside dans sa combinaison spécifique de groupes fonctionnels et des propriétés chimiques qui en résultent. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité ou une activité biologique différentes en raison de la présence du groupe éthylphényl et de la disposition spécifique des autres substituants.
Propriétés
Numéro CAS |
477332-64-2 |
|---|---|
Formule moléculaire |
C25H23ClN4OS |
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4OS/c1-3-18-6-12-21(13-7-18)27-23(31)16-32-25-29-28-24(19-8-10-20(26)11-9-19)30(25)22-14-4-17(2)5-15-22/h4-15H,3,16H2,1-2H3,(H,27,31) |
Clé InChI |
HBLSKIFIHXGACC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)









![1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea](/img/structure/B12040706.png)
![1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040717.png)
